Boc-Gln(Xan)-OH
CAS No.: 55260-24-7
VCID: VC21539006
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Gln(Xan)-OH, also known as Nα-Boc-Nδ-(9-xanthenyl)-L-glutamine, is a derivative of glutamine commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is crucial for protecting the side chain amide group of glutamine, preventing unwanted dehydration reactions during the synthesis process. Key Characteristics:
Role in Peptide SynthesisIn peptide synthesis, particularly in Boc SPPS, Boc-Gln(Xan)-OH is used to prevent side reactions like dehydration, which can lead to the formation of unwanted byproducts. The xanthenyl group is specifically designed to be removed along with the Boc group when the next amino acid is coupled, ensuring that the peptide chain remains intact and free from side chain modifications. Advantages:
Synthesis and HandlingThe synthesis of Boc-Gln(Xan)-OH involves the introduction of the xanthenyl protecting group to the δ-amino group of glutamine, followed by Boc protection of the α-amino group. This compound is typically stored under dry conditions to maintain its stability and effectiveness in peptide synthesis. Handling Considerations:
Research Findings and ApplicationsBoc-Gln(Xan)-OH has been extensively used in various peptide synthesis protocols due to its ability to prevent side reactions and improve the yield of the desired peptides. Its application is not limited to simple peptides but extends to complex peptide structures where glutamine residues are critical. Applications:
|
---|---|
CAS No. | 55260-24-7 |
Product Name | Boc-Gln(Xan)-OH |
Molecular Formula | C23H26N2O6 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Standard InChI | InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 |
Standard InChIKey | HOIIDGIJEPOSLL-INIZCTEOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
PubChem Compound | 15884508 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume